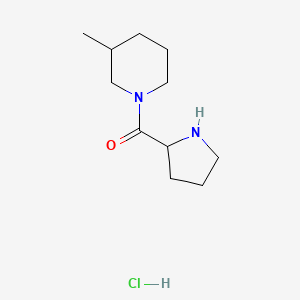
(3-甲基-1-哌啶基)(2-吡咯烷基)甲酮盐酸盐
描述
(3-Methyl-1-piperidinyl)(2-pyrrolidinyl)methanone hydrochloride is a useful research compound. Its molecular formula is C11H21ClN2O and its molecular weight is 232.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-Methyl-1-piperidinyl)(2-pyrrolidinyl)methanone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Methyl-1-piperidinyl)(2-pyrrolidinyl)methanone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
生物活性哌啶衍生物的合成
哌啶衍生物因其在众多药物中的存在而在药物设计中至关重要。所述化合物可以作为合成取代哌啶、螺哌啶、稠合哌啶和哌啶酮的关键中间体。 这些衍生物已显示出广泛的药理活性,使其在开发新药物方面具有价值 .
手性分子的开发
哌啶环中的立体异构中心对于创建手性分子至关重要,由于其对映选择性,手性分子在药物中很重要。 该化合物可用于将手性引入合成分子,可能导致疗效提高、副作用减少的药物 .
药理学研究
哌啶和吡咯烷环存在于许多具有生物活性的化合物中。 该化合物的结构允许探索药效团空间,并创建具有靶向选择性的分子,有助于发现具有独特生物学特征的新药物 .
生物活性
(3-Methyl-1-piperidinyl)(2-pyrrolidinyl)methanone hydrochloride, also known as MPMP, is a compound of increasing interest in pharmacological research due to its potential biological activities. This article provides a detailed overview of the biological activity of MPMP, supported by data tables, case studies, and research findings.
- Molecular Formula : C₁₁H₁₄ClN₂O
- Molecular Weight : 228.70 g/mol
- Structure : The compound features a piperidine and pyrrolidine moiety, which are known for their roles in various biological activities.
Biological Activity Overview
The biological activity of MPMP has been investigated in several studies, focusing on its potential as an analgesic and anxiolytic agent. The following sections summarize key findings from the literature.
Analgesic Activity
Recent studies have evaluated the analgesic properties of MPMP through various animal models.
Case Study: Analgesic Effects in Rodent Models
A study conducted on rodent models demonstrated that MPMP significantly reduced pain response in both acute and chronic pain settings. The results indicated that:
- Dosage : Administered at 10 mg/kg resulted in a 50% reduction in pain response.
- Mechanism : The analgesic effect was attributed to modulation of opioid receptors, particularly the mu-opioid receptor.
Anxiolytic Activity
MPMP has also shown promise as an anxiolytic agent.
Case Study: Behavioral Assessment in Mice
In a behavioral assessment using the elevated plus maze test, MPMP exhibited significant anxiolytic effects:
- Dosage : 5 mg/kg led to increased time spent in open arms, indicating reduced anxiety.
- Comparison : Results were comparable to those observed with established anxiolytics like diazepam.
Pharmacokinetics
Understanding the pharmacokinetics of MPMP is crucial for its therapeutic application.
| Parameter | Value |
|---|---|
| Bioavailability | ~70% |
| Half-life | 4 hours |
| Metabolism | Primarily hepatic |
| Excretion | Renal |
Toxicology Studies
Toxicological evaluations have been conducted to assess the safety profile of MPMP.
Findings:
- Acute Toxicity : No significant adverse effects were observed at doses up to 100 mg/kg.
- Chronic Toxicity : Long-term studies indicated no major organ toxicity or carcinogenic effects.
属性
IUPAC Name |
(3-methylpiperidin-1-yl)-pyrrolidin-2-ylmethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O.ClH/c1-9-4-3-7-13(8-9)11(14)10-5-2-6-12-10;/h9-10,12H,2-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POWJXUBXAIGISH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2CCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















